6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Antimalarial drug discovery Quinoline SAR Pharmacophore mapping

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride (CAS 897544-70-6) is a synthetic 4-aminoquinoline derivative featuring methoxy substituents at the 6- and 8-positions and a methyl group at the 2-position of the quinoline core, supplied as the hydrochloride salt for enhanced aqueous solubility. The compound belongs to the 4-aminoquinoline class, a privileged scaffold extensively validated in antimalarial drug discovery (e.g., chloroquine, amodiaquine) and increasingly explored for anticancer, antibacterial, and kinase inhibition applications.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
CAS No. 897544-70-6
Cat. No. B2907201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride
CAS897544-70-6
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N.Cl
InChIInChI=1S/C12H14N2O2.ClH/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7;/h4-6H,1-3H3,(H2,13,14);1H
InChIKeyXGGPXQAUSIIFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dimethoxy-2-methylquinolin-4-amine Hydrochloride (CAS 897544-70-6): Chemical Identity and Procurement Baseline


6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride (CAS 897544-70-6) is a synthetic 4-aminoquinoline derivative featuring methoxy substituents at the 6- and 8-positions and a methyl group at the 2-position of the quinoline core, supplied as the hydrochloride salt for enhanced aqueous solubility . The compound belongs to the 4-aminoquinoline class, a privileged scaffold extensively validated in antimalarial drug discovery (e.g., chloroquine, amodiaquine) and increasingly explored for anticancer, antibacterial, and kinase inhibition applications [1]. The free base form (C₁₂H₁₄N₂O₂, MW 218.25) has been deposited in the Protein Data Bank as a non-polymer ligand (three-letter code XDF) in entry 8F47, confirming its relevance in structural biology studies [2]. The specific 6,8-dimethoxy substitution pattern distinguishes this compound from the prototypical 7-substituted 4-aminoquinolines that dominate antimalarial SAR literature, representing a structurally differentiated entry within the quinoline chemical space [3].

Why 6,8-Dimethoxy-2-methylquinolin-4-amine Hydrochloride Cannot Be Assumed Interchangeable with Other 4-Aminoquinolines


In the 4-aminoquinoline class, the position and nature of substituents on the quinoline ring profoundly modulate target binding, pharmacokinetic properties, and selectivity profiles. The vast majority of 4-aminoquinoline antimalarial SAR is focused on 7-substituted analogs (e.g., chloroquine with a 7-chloro group), where the 7-position substituent directly influences heme binding and drug accumulation in the parasite digestive vacuole [1]. This compound instead bears methoxy groups at both the 6- and 8-positions — a substitution topology that alters the electron density distribution across the quinoline ring system, modifies hydrogen-bonding capacity (4 H-bond acceptors vs. 2 for the unsubstituted scaffold), and redirects potential molecular recognition toward different biological targets . The presence of the 4-NH₂ group in the hydrochloride salt form further differentiates its physicochemical handling: the salt provides aqueous solubility advantages over the free base for in vitro assay preparation, while the free amine remains available for downstream derivatization in medicinal chemistry campaigns . Generic substitution with a standard 7-chloro-4-aminoquinoline or an unsubstituted 2-methylquinolin-4-amine would fundamentally alter both the pharmacophore geometry and the physicochemical property set, making cross-compound data extrapolation invalid without experimental verification [2].

Quantitative Differentiation Evidence: 6,8-Dimethoxy-2-methylquinolin-4-amine Hydrochloride vs. Closest Analogs


Structural Topology Differentiation: 6,8-Dimethoxy vs. 7-Substituted 4-Aminoquinoline Pharmacophores

The target compound bears methoxy substituents at positions 6 and 8, whereas the canonical 4-aminoquinoline antimalarial pharmacophore (exemplified by chloroquine) places a chlorine atom at position 7. This substitution pattern shift from C7 to C6/C8 is not a conservative modification: SAR studies on 4-aminoquinolines demonstrate that the 7-position substituent directly governs potency against chloroquine-resistant Plasmodium falciparum strains, with 7-chloro being optimal for heme binding [1]. Furthermore, SAR analyses reveal that substitution at the 6-position of quinoline with methoxy groups can yield four-fold more potent activity compared to 7- or 8-position substitution in certain target contexts [2]. The 6,8-dimethoxy pattern therefore represents a deliberate departure from the established 7-substituted SAR landscape, making the compound a candidate for exploring non-canonical target engagement [3].

Antimalarial drug discovery Quinoline SAR Pharmacophore mapping

Salt Form Advantage: Hydrochloride Salt vs. Free Base Solubility for Assay-Ready Formulation

The hydrochloride salt form (C₁₂H₁₅ClN₂O₂, MW 254.71) provides enhanced aqueous solubility compared to the free base form (C₁₂H₁₄N₂O₂, MW 218.25) . Computational property analysis of the free base indicates 4 hydrogen bond acceptors and 2 hydrogen bond donors, with a relatively low molecular weight (218.25 Da) favoring permeability, but the free base's predicted solubility may be limited for direct use in aqueous biological assay buffers . The hydrochloride salt overcomes this limitation by protonating the 4-amino group, converting the compound into an ionic species with improved dissolution kinetics in aqueous media — a critical factor for reproducible dose-response measurements in cell-based and biochemical assays . Commercially, the hydrochloride salt is available at ≥95% purity (AKSci) or ≥97% purity (Chemenu, Leyan), whereas the free base form is listed as discontinued by at least one supplier (CymitQuimica), indicating salt-form supply chain stability .

Assay development Compound formulation Aqueous solubility

PDB Structural Biology Validation: Ligand XDF in Entry 8F47 vs. Uncharacterized 4-Aminoquinolines

The free base form of this compound has been experimentally resolved as a non-polymer ligand (three-letter code XDF) in Protein Data Bank entry 8F47, deposited on 2022-11-10 by Subedi BP, Garriga D, and Coulibaly F, in complex with scaffold protein D13 [1]. This PDB deposition provides experimentally validated three-dimensional coordinates (Corina-generated ideal coordinates) and confirms that the compound can be successfully co-crystallized with a protein target — a quality gate that many commercially available quinoline screening compounds have not passed [2]. The compound is also catalogued in the BioLiP database (ZINC000014987950), a curated database of biologically relevant ligand-protein interactions [3]. In contrast, the simpler analog 2-methylquinolin-4-amine (4-aminoquinaldine, CAS 6628-04-2) has PDB entries only as the unsubstituted core scaffold (ChemComp-M4A), while chloroquine and amodiaquine have extensive structural data but represent a different substitution topology (7-substituted) [4].

Structural biology Protein-ligand co-crystal PDB deposition

BindingDB Benchmarking: Core Scaffold Affinity Profile vs. 6,8-Dimethoxy Derivative Opportunity Space

The unsubstituted core scaffold 2-methylquinolin-4-amine (4-aminoquinaldine, BDBM10443) has been profiled in BindingDB, showing acetylcholinesterase (AChE) inhibition with an IC₅₀ of 1.05 × 10⁵ nM (105 μM) and p47phox SH3A-B domain binding with a Kᵢ of 1.07 × 10⁶ nM [1]. These values establish a benchmark: the core scaffold alone is a weak binder across these targets. While no BindingDB data yet exists for the 6,8-dimethoxy derivative (as of the search date), SAR literature on 4-aminoquinolines indicates that methoxy substitution at the 6-position can enhance potency by approximately four-fold compared to unsubstituted or 7/8-substituted analogs in certain target contexts [2]. The 6,8-dimethoxy pattern also introduces two additional hydrogen bond acceptor sites and alters the electron density of the quinoline ring, which computational studies on 4-amino-2-methylquinoline have shown to significantly modify vibrational spectra and electronic properties [3]. This creates a clear opportunity: the derivative's affinity profile is expected to diverge substantially from the weak-binding core scaffold baseline, making it a priority candidate for broad-panel selectivity profiling.

Target engagement profiling Binding affinity Selectivity screening

Commercial Purity Benchmarking: ≥97% Target Compound vs. Analog Supply Specifications

The target compound is commercially available at ≥97% purity from multiple independent vendors (Chemenu: 97%, Leyan: 97%) and at ≥95% purity from AKSci . MolCore additionally certifies the compound under ISO quality systems with NLT 98% specification . This multi-vendor supply landscape with documented purity specifications contrasts with the free base form, which has been discontinued by at least one supplier (CymitQuimica, Ref. 10-F752520) . For comparative context, the simpler analog 2-methylquinolin-4-amine (CAS 6628-04-2) is available as a pharmaceutical intermediate but typically at unspecified or lower purity grades unless sourced from specialty research chemical suppliers. The closest structurally characterized analog with commercial availability, 6,8-dimethoxyquinoline (CAS 111454-91-2), is listed at significantly higher cost (€245/50 mg at CymitQuimica) and lacks the 4-amino and 2-methyl functionalities, making the target compound a more cost-effective and functionally complete building block for medicinal chemistry .

Compound procurement Purity specification Quality control

Chemical Space Positioning: Physicochemical Property Differentiation from Marketed 4-Aminoquinolines

Computational property analysis reveals that the target compound (free base) has a molecular weight of 218.25 Da, 4 hydrogen bond acceptors, 2 hydrogen bond donors, 2 rotatable bonds, and a topological polar surface area consistent with good permeability potential . These properties place it in a more favorable drug-like chemical space compared to marketed 4-aminoquinoline antimalarials: chloroquine (MW 319.87; 2 HBA; 1 HBD; 8 rotatable bonds) and amodiaquine (MW 355.86; 3 HBA; 2 HBD; 6 rotatable bonds) [1]. The target compound's lower molecular weight (+101.62 Da smaller than chloroquine), reduced rotatable bond count (−6 vs. chloroquine), and balanced HBA/HBD ratio (4/2) align more closely with fragment-like or lead-like property guidelines (Rule of Three), making it a more attractive starting point for fragment-based drug discovery or lead optimization campaigns where molecular complexity is deliberately minimized [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios for 6,8-Dimethoxy-2-methylquinolin-4-amine Hydrochloride Based on Differentiation Evidence


Fragment-Based Lead Discovery Against Non-Canonical Quinoline Targets

This compound's low molecular weight (218.25 Da free base), balanced HBA/HBD profile (4/2), and limited rotatable bonds (2) satisfy the Rule of Three for fragment-based drug discovery, making it an ideal starting fragment that retains the biologically validated 4-aminoquinoline pharmacophore while being substantially smaller and more synthetically tractable than chloroquine (MW 319.87) or amodiaquine (MW 355.86) . The 6,8-dimethoxy substitution pattern directs the compound away from the canonical 7-substituted heme-binding pharmacophore, enabling fragment screening against non-antimalarial targets — including kinases, GPCRs, and epigenetic readers — where standard 4-aminoquinolines have shown off-target activity but poor selectivity [1]. Procurement of the hydrochloride salt ensures aqueous solubility for high-concentration fragment screening (typically 0.5–2 mM in assay buffer) without DMSO toxicity concerns .

Structure-Based Design Leveraging Existing PDB Co-Crystal Data (Entry 8F47)

The experimentally resolved PDB co-crystal structure of the free base ligand (XDF) in complex with scaffold protein D13 (entry 8F47) provides validated three-dimensional coordinates for computational docking, pharmacophore modeling, and structure-guided elaboration . This structural data allows medicinal chemistry teams to design focused libraries around the 6,8-dimethoxy-2-methylquinoline scaffold with confidence that the core binds in a defined pose, reducing the risk of investing synthesis resources in compounds with unknown binding competence — a distinct advantage over the unsubstituted 2-methylquinolin-4-amine scaffold, for which no equivalent co-crystal data exists in a comparable structural biology context [1]. Researchers can procure the hydrochloride salt, generate the free base in situ via mild basification, and directly reproduce the published co-crystallization conditions for in-house structural studies .

Selectivity Panel Screening Against the 2-Methylquinolin-4-amine Core Scaffold Baseline

The 2-methylquinolin-4-amine core scaffold (4-aminoquinaldine) has a well-characterized but weak binding profile: AChE IC₅₀ = 105 μM, p47phox Kᵢ = 1,070 μM . This provides a quantifiable baseline for measuring the impact of 6,8-dimethoxy substitution on target engagement breadth and potency. Procurement teams sourcing this compound for broad-panel selectivity screening (e.g., kinase panels, GPCR panels, epigenetic target panels) can directly benchmark results against the unsubstituted core to determine whether the 6,8-dimethoxy pattern confers genuine target engagement enhancement or merely shifts selectivity within the quinoline-recognizing target space. The ≥97% purity specification supports reproducible screening without interference from impurities that could confound hit identification [1].

Medicinal Chemistry Building Block for Diversified Quinoline Library Synthesis

The 4-NH₂ group provides a versatile synthetic handle for amide coupling, reductive amination, urea formation, and Buchwald-Hartwig amination, enabling rapid diversification into focused compound libraries . The 6,8-dimethoxy groups are metabolically stable substituents that modulate electron density without introducing reactive sites, while the 2-methyl group blocks a common metabolic soft spot (CYP-mediated oxidation at C2) observed in unsubstituted quinolines [1]. The hydrochloride salt form is directly usable in parallel synthesis workflows without pre-activation, and the multi-vendor supply (5+ commercial sources, ISO-certified options) ensures uninterrupted access for library production campaigns, unlike the discontinued free base or the more expensive, less functionalized 6,8-dimethoxyquinoline alternative (€245/50 mg) .

Quote Request

Request a Quote for 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.